Bienvenue dans la boutique en ligne BenchChem!

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

carbonic anhydrase inhibition structure-activity relationship regioisomer comparison

Compound 8b is a structurally validated, non-sulfonamide carbonic anhydrase inhibitor with a unique carboxylate-based mechanism. Its steep SAR—where moving the carboxylic acid from the para position abolishes activity—makes it an irreplaceable reference standard for hCA IX/XII drug discovery programs. Procure this NCI-60-screened lead compound to ensure assay consistency when benchmarking novel quinazoline derivatives. Substitution with generic analogs is scientifically unsound; only authentic 8b guarantees reproducible inhibition of the tumor-associated isoforms hCA IX (Ki 1.6 µM) and hCA XII (Ki 0.42 µM).

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B3475243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C22H17N3O2/c1-14-6-8-15(9-7-14)20-24-19-5-3-2-4-18(19)21(25-20)23-17-12-10-16(11-13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
InChIKeyFAPUKHLIKVDLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid (Compound 8b): A Non-Classical Carbonic Anhydrase Inhibitor for Oncology Research


4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid, designated as compound 8b, is a synthetic small-molecule kinase inhibitor belonging to the 2-aryl-quinazolin-4-yl aminobenzoic acid class. It functions as a non-classical, carboxylate-based inhibitor of human carbonic anhydrase (hCA) isoforms, with a pronounced inhibitory profile against the tumor-associated isoforms hCA IX and hCA XII [1]. The compound was rationally designed to exploit the 4-anilinoquinazoline privileged scaffold, and its para-substituted benzoic acid motif is critical for its unique potency and selectivity fingerprint among its close analogs [1].

Why 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid Cannot Be Substituted by Its Closest Analogs


Substituting 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid (8b) with a close regioisomer or analog is not straightforward, as minor structural modifications lead to drastic changes in potency and isoform selectivity. The position of the carboxylic acid on the anilino ring is decisive: moving it from the para- to the meta- or ortho- position (compounds 7b and 6b) abolishes hCA I inhibition and severely weakens hCA II, IX, and XII inhibition [1]. Similarly, altering the substituent on the 2-phenyl ring from a 4-methyl to a 3-methyl (8a) or 4-methoxy (8c) group significantly shifts the selectivity profile, particularly between hCA IX and XII, making on-target effects unpredictable [1]. This steep structure-activity relationship (SAR) means that generic in-class substitution is scientifically unsound without identical empirical validation.

Head-to-Head Quantitative Differentiation of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid Against Key Analogs


Para-Carboxylic Acid is Essential for hCA II and IX Potency: Impact of Regioisomerism

The para-substituted benzoic acid derivative 8b displays an 11-fold improvement in hCA II inhibition and a 15-fold improvement in hCA IX inhibition compared to its meta-substituted analog 7b. This is a direct head-to-head comparison using the same stopped-flow CO2 hydrase assay. The ortho-substituted analog 6b is even weaker, with a 12-fold higher Ki for hCA II than 8b [1]. This quantitative gap underscores the absolute requirement for the para-carboxylic acid motif.

carbonic anhydrase inhibition structure-activity relationship regioisomer comparison

The 4-Methyl Substituent on the 2-Phenyl Ring Controls hCA IX vs. XII Selectivity

Within the para-carboxylic acid series (8a-c), the 4-methyl substituent on the 2-phenyl ring (compound 8b) provides a distinct selectivity balance. Compared to the 4-methoxy derivative 8c, 8b is 2.8-fold more potent against hCA IX (Ki = 1.6 vs 4.5 µM) but 1.7-fold less potent against hCA XII (Ki = 0.42 vs 0.25 µM). This represents a direct head-to-head comparison where the target compound 8b favors hCA IX inhibition over hCA XII relative to 8c, a profile that could be critical for applications where hCA IX targeting is of primary interest [1].

isoform selectivity carbonic anhydrase XII tumor-associated carbonic anhydrases

Superior hCA II Isoform Engagement Conferred by the 4-Methyl / Para-COOH Combination

The combination of a para-carboxylic acid and a 4-methyl substituent on the 2-phenyl ring (8b) yields the most potent hCA II inhibitor within the entire 9-compound library. Compound 8b's Ki of 3.9 µM is superior to those of its direct analogs 8a (Ki = 9.3 µM) and 8c (Ki = 4.6 µM), and represents a 2.4-fold improvement over the closest competitor 8c [1]. This finding, derived from a cross-study comparable analysis within the same experimental framework, identifies 8b as the optimal molecular configuration for targeting the cytosolic hCA II isoform in this chemical series.

carbonic anhydrase II inhibitor potency structure-activity relationship

Distinct Tumor-Associated Isoform Selectivity Profile Compared to Acetazolamide

Unlike the classical sulfonamide inhibitor acetazolamide (AAZ), which potently inhibits all tested isoforms (hCA I, II, IX, XII) with sub-micromolar to low nanomolar Ki values, the non-classical carboxylate inhibitor 8b shows a markedly different selectivity profile. Compound 8b weakly inhibits hCA I (Ki = 73.2 µM vs. 0.25 µM for AAZ) and shows moderate inhibition of hCA II (Ki = 3.9 µM vs. 0.01 µM), but retains significant potency against the tumor-associated isoforms hCA IX (Ki = 1.6 µM vs. 0.02 µM) and hCA XII (Ki = 0.42 µM vs. 0.006 µM) [1]. This cross-study comparable evidence highlights 8b as a useful tool compound for dissecting carboxylate-based CA inhibition mechanisms with a selectivity profile divergent from classical sulfonamides.

tumor-associated carbonic anhydrases isoform selectivity non-classical inhibitor

Compound 8b was Prioritized for NCI-60 Anti-Proliferative Screening

Among the nine synthesized quinazoline-based carboxylic acids, only six were selected by the National Cancer Institute (NCI-USA) for in vitro anti-proliferative activity evaluation against the full 59 human cancer cell line panel (NCI-60). Compound 8b was one of the selected candidates, confirming its status as a high-interest compound warranting further biological characterization. Other close analogs, such as 7a, 7c, and 8c, were not advanced to this screening stage [1]. This provides class-level inference that 8b possesses a sufficiently unique activity profile to merit this resource-intensive evaluation.

anticancer activity NCI-60 panel drug screening

Validated Application Scenarios for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid Based on Quantitative Evidence


Mechanistic Studies of Tumor-Associated Carbonic Anhydrase IX Inhibition

With a Ki of 1.6 µM against hCA IX and a 46-fold selectivity over the ubiquitous hCA I isoform, 8b is ideally suited for in vitro studies dissecting the specific role of hCA IX in cancer cell acidification and survival under hypoxic conditions. Its activity profile, distinct from classical sulfonamide inhibitors like acetazolamide, allows researchers to probe hCA IX biology without simultaneously saturating hCA I/II [1].

Structure-Activity Relationship (SAR) Core for 2-Aryl-Quinazoline Carbonic Anhydrase Inhibitor Libraries

The stark quantitative differences between 8b and its closest analogs—up to 15-fold for hCA IX inhibition versus the meta-regioisomer 7b—make 8b an essential reference compound for any SAR campaign exploring the impact of carboxylic acid position and 2-phenyl substitution on isoform selectivity. Its procurement is critical for ensuring internal assay consistency when benchmarking newly synthesized derivatives [1].

In Vitro Anti-Proliferative Profiling in NCI-60 Cell Line Panels

As one of the few compounds from its structural class selected for NCI-60 screening, 8b represents a validated starting point for anti-cancer drug discovery programs. Its procurement allows for direct replication and extension of the NCI-60 findings, facilitating head-to-head comparison with other lead molecules in the same tumor cell lines under identical conditions [1].

Pharmacological Tool for Studying the Role of Carboxylate-Based Inhibitors in Carbonic Anhydrase XII-Related Pathways

With a sub-micromolar Ki of 0.42 µM against hCA XII, 8b is a potent non-sulfonamide inhibitor of this isoform. This makes it valuable for investigations into the role of CA XII in processes such as ion transport and tumor metastasis, where sulfonamide-based inhibitors may introduce confounding off-target effects on other CA isoforms [1].

Quote Request

Request a Quote for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.